Periciazine

Catalog No.
S539044
CAS No.
2622-26-6
M.F
C21H23N3OS
M. Wt
365.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Periciazine

CAS Number

2622-26-6

Product Name

Periciazine

IUPAC Name

10-[3-(4-hydroxypiperidin-1-yl)propyl]phenothiazine-2-carbonitrile

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C21H23N3OS/c22-15-16-6-7-21-19(14-16)24(18-4-1-2-5-20(18)26-21)11-3-10-23-12-8-17(25)9-13-23/h1-2,4-7,14,17,25H,3,8-13H2

InChI Key

LUALIOATIOESLM-UHFFFAOYSA-N

SMILES

Array

solubility

5.90e-02 g/L

Synonyms

Aolept, Neuleptil, Neuleptyl, periciazine, pericyazine, propericiazine

Canonical SMILES

C1CN(CCC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N

The exact mass of the compound Periciazine is 365.1562 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 38 mg/l (at 37 °c)5.90e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758641. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. It belongs to the ontological category of hydroxypiperidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Periciazine (CAS 2622-26-6) is a piperidine-substituted phenothiazine derivative characterized by a cyano group at position 2 and a 4-hydroxypiperidin-1-yl propyl chain at position 10. In procurement and material selection, periciazine is primarily sourced as a potent dopamine D1/D2 receptor antagonist and a highly selective α1-adrenergic receptor antagonist (IC50 = 4.1 nM) . Beyond its pharmacological profile, it serves as a specialized reagent in chemoinformatics and redox chemistry due to its distinct electron-accepting scaffold[1]. With a basic pKa of 8.76, a LogP of 3.52, and a Defined Daily Dose (DDD) baseline of 50 mg/day, periciazine offers intermediate-to-high clinical potency, positioning it as a critical material for neuropharmacological modeling, receptor binding assays, and advanced formulation research where standard aliphatic phenothiazines lack sufficient target specificity or electronic reactivity .

Substituting periciazine with more common aliphatic phenothiazines, such as chlorpromazine, fundamentally alters experimental and formulation outcomes due to divergent receptor affinities and electronic properties. While chlorpromazine acts primarily as an electron donor with a high Defined Daily Dose (DDD = 300 mg/day), periciazine functions as a strong electron acceptor (ω+ > 1.5) with a global hardness (η) that is 0.8 eV lower, correlating with higher binding efficiency and a lower DDD of 50 mg/day [1]. Furthermore, periciazine's specific piperidine structure confers exceptionally high affinity for α1-adrenergic receptors (IC50 = 4.1 nM) and distinct lipophilicity (LogP = 3.52) . Using a generic in-class substitute will therefore compromise the accuracy of competitive binding assays, alter the redox behavior in electrochemical studies, and shift the mass-to-excipient ratio requirements in formulation design [2].

Global Hardness and Electron Acceptor Capacity

Computational chemoinformatics and Donor-Acceptor Map (DAM) analyses reveal that periciazine possesses distinct electronic properties compared to baseline phenothiazines. Periciazine acts as a strong electron acceptor with an electroaccepting power (ω+) greater than 1.5. In contrast, chlorpromazine functions primarily as an electron donor[1]. Furthermore, periciazine exhibits a global hardness (η) that is 0.8 eV lower than that of chlorpromazine [1].

Evidence DimensionGlobal hardness (η) and electron acceptor capacity (ω+)
Target Compound DataStrong electron acceptor (ω+ > 1.5); lower global hardness
Comparator Or BaselineChlorpromazine (electron donor; global hardness is 0.8 eV higher)
Quantified Difference0.8 eV reduction in global hardness for periciazine
ConditionsTheoretical chemical reactivity index modeling (Donor-Acceptor Map)

The distinct electron-accepting nature and lower global hardness of periciazine make it the preferred candidate for redox-active assays and structure-activity relationship (SAR) studies where electron transfer dynamics are critical.

Alpha-1 Adrenergic Receptor Binding Affinity

Periciazine demonstrates exceptionally potent binding at adrenergic targets, distinguishing it from broader-spectrum antipsychotics. In rat forebrain homogenates, periciazine acts as an α1-adrenergic receptor antagonist with an IC50 of 0.0041 µM (4.1 nM). It also shows antagonism at α2-adrenergic receptors with an IC50 of 2 µM.

Evidence Dimensionα1-adrenergic receptor antagonism (IC50)
Target Compound DataIC50 = 0.0041 µM (4.1 nM)
Comparator Or Baselineα2-adrenergic receptor (IC50 = 2 µM)
Quantified Difference~487-fold selectivity for α1 over α2 adrenergic receptors
ConditionsRat forebrain (α1) and cortical (α2) homogenates

This extreme nanomolar potency at α1-receptors makes periciazine an essential highly specific pharmacological tool for isolating α1-adrenergic pathways in complex neural tissue assays.

Clinical Potency and Defined Daily Dose (DDD) Efficiency

The structural modifications of periciazine (a piperidine phenothiazine) confer higher clinical potency compared to the aliphatic prototype chlorpromazine. The World Health Organization's Defined Daily Dose (DDD) for periciazine is established at 50 mg/day, whereas chlorpromazine requires a DDD of 300 mg/day to achieve equivalent baseline therapeutic efficacy [1].

Evidence DimensionDefined Daily Dose (DDD) equivalent
Target Compound Data50 mg/day
Comparator Or BaselineChlorpromazine (300 mg/day)
Quantified Difference6-fold reduction in required daily mass for periciazine
ConditionsStandardized WHO ATC/DDD index for antipsychotic maintenance

A 6-fold lower mass requirement directly impacts procurement volumes, API-to-excipient ratios in formulation design, and solubility constraints in delivery systems.

Physicochemical Properties for Formulation and Handling

Periciazine presents specific solubility and lipophilicity parameters that dictate its processability. It exhibits a LogP of 3.52 and a basic pKa of 8.76 [1]. For stock solution preparation, it is soluble in DMSO at approximately 5 mg/mL, while only slightly soluble in chloroform and methanol. It remains stable for at least 4 years when stored as a solid at -20°C.

Evidence DimensionSolubility and Partition Coefficient
Target Compound DataDMSO solubility ~5 mg/mL; LogP = 3.52
Comparator Or BaselineChloroform/Methanol (Slightly soluble)
Quantified DifferenceHighly differential solubility favoring DMSO for stock preparation
ConditionsStandard laboratory ambient preparation and -20°C long-term storage

Precise knowledge of its DMSO solubility and LogP is critical for formulation scientists to avoid precipitation in aqueous assay media and ensure reproducible dosing in high-throughput screening.

Receptor Binding and Neuropharmacological Assays

Due to its 4.1 nM IC50 for α1-adrenergic receptors and strong D1/D2 antagonism, periciazine is the appropriate choice for competitive binding assays and functional studies requiring potent, multi-target neuroreceptor blockade .

Redox Chemistry and Electron Transfer Modeling

Leveraging its status as a strong electron acceptor (ω+ > 1.5) with low global hardness, periciazine is highly suitable for chemoinformatic validation, electrochemical sensor calibration, and donor-acceptor mapping where electron donor phenothiazines (like chlorpromazine) would fail [1].

Advanced API Formulation Development

Its intermediate LogP (3.52) and specific DMSO solubility profile (5 mg/mL) make it an excellent candidate for developing novel lipid-based or co-solvent delivery systems for piperidine-class phenothiazines, where the 6-fold lower dose requirement (vs. chlorpromazine) allows for miniaturized dosage forms .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

365.15618354 Da

Monoisotopic Mass

365.15618354 Da

Heavy Atom Count

26

LogP

3.52
3.52 (LogP)
3.52

Appearance

Solid powder

Melting Point

116-117 °C
116 - 117 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3405M6FD73

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as adjunctive medication in some psychotic patients. Propericiazine (Pericyazine)is used for the control of residual prevailing hostility, impulsiveness and aggressiveness.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antipsychotic Agents; Phenothiazines

Pharmacology

Pericyazine is a phenothiazine of the piperidine group. It has been shown to reduce pathologic arousal and affective tension in some psychotic patients, while the symptoms of abnormal mental integration are relatively unaffected. It is a sedative phenothiazine with weak antipsychotic properties. It also has adrenolytic, anticholinergic, metabolic and endocrine effects, and an action on the extrapyramidal system.

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AC - Phenothiazines with piperidine structure
N05AC01 - Periciazine

Mechanism of Action

Pericyazine, like other phenothiazines, is presumed to act principally in the subcortical areas, by producing what has been described as a central adrenergic blockade of the alpha adrenergic receptors as well as antagonism of the D(1) dopamine receptor.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

2622-26-6

Wikipedia

Periciazine

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

[The efficacy and tolerability of pericyazine in the treatment of patients with schizotypal disorder, organic personality disorders and pathocharacterological changes within personality disorders]

D S Danilov
PMID: 29171491   DOI: 10.17116/jnevro201711710165-71

Abstract

To assess the efficacy and tolerability of pericyazine in the treatment of patients with mental disorders manifesting with psychopathic-like symptoms and correction of pathocharacterological disorders in patients with personality disorders during the short-term admission to the hospital or the long-term outpatient treatment.
Sixty-three patients with schizotypal personality disorder and organic personality disorder with psychopathic-like symptoms and pathocharacterological changes within the diagnosis of dissocial personality disorder and borderline personality disorder were examined. Patients received pericyazine during the short-term admission to the hospital (6 weeks) or the long-term outpatient treatment (6 month). Efficacy, tolerability and compliance were assessed in the study.
Treatment with pricyazine was effective in all patients. The improvement was seen in patients with organic personality disorders and patients with personality disorders (psychopathy). The maximal effect was observed in inpatients and this effect remained during outpatient treatment. The improvement of mental state of patients with schizotypal personality disorder achieved during inpatient treatment with pericyazine continued during the long-term outpatient treatment. Side-effects were restricted to extrapyramidal symptoms, the frequency of metabolic syndrome was low. During outpatient treatment, the compliance was higher if the patient was managed by the same psychiatrist during inpatient- and outpatient treatment.


A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers

Hua Lin Cai, Yang Deng, Ping Fei Fang, SiSi Cao, Zhen Yan Hou, Yan Qin Wu, Xue Jiao Chen, Miao Yan, BiKui Zhang
PMID: 28012307   DOI: 10.1016/j.jpba.2016.12.007

Abstract

A robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of pericyazine in human plasma. The plasma sample was alkalized with sodium hydroxide solution and handled by liquid-liquid extraction with ethyl acetate after adding perphenazine as an internal standard (IS). The analytes were separated on an Ultimate™ AQ-C18 analytical column at 40°C, with a gradient elution consisting of A (aqueous phase: 5mM ammonium acetate buffer solution containing 0.1% formic acid) and B (organic phase: acetonitrile) at a flow rate of 0.350mL/min. The detection was conducted on an API 4000 tandem mass spectrometer coupled with electrospray ionization (ESI) source in positive ion mode. The multiple reaction monitoring (MRM) transitions, m/z 366.5>142.4 for pericyazine, m/z 382.5>142.4 for its 7-hydroxy and sulphoxide metabolites and m/z 404.3>171.3 for IS were chosen to achieve high selectivity in the simultaneous analyses. The method exhibited great improvement in sensitivity (LLOQ of 0.021ng/mL) and good linearity over the concentration range of 0.021-9.90ng/mL. The intra- and inter-day precision, accuracy, and stability results were within the acceptable limits and no matrix effect was observed. This method was successfully applied in a bioequivalence study to evaluate the pharmacokinetics in 20 healthy male Chinese volunteers. Additional exploratory analyses of 7-hydroxy and sulphoxide metabolites of pericyazine in the same samples suggest that the unchanged drug is predominant in the plasma and suitable for the bioequivalence comparison after a single oral administration of 10mg pericyazine.


A pharmacological composition for induction of a reversible torpor-like state and hypothermia in rats

Nadezhda M Zakharova, Yury S Tarahovsky, Irina S Fadeeva, Natalia P Komelina, Maxim O Khrenov, Olga V Glushkova, Dmitry A Prokhorov, Viktor P Kutyshenko, Anatoly L Kovtun
PMID: 30658098   DOI: 10.1016/j.lfs.2019.01.023

Abstract

To initiate a state of artificial torpor we suggested a pharmacological multi-targeting strategy for simulation of the physiological pattern of natural hibernation including a significant reduction in heart rate, respiratory rate, body temperature and oxygen consumption as well as a decline in brain activity known as torpor.
We have developed a composition which initiates a pharmacologically induced torpor-like state (PITS-composition), made up of eight therapeutic agents, inert gas xenon and lipid emulsion served as a drug vehicle.
After a single intravenous injection to rats, PITS-composition causes a rapid decline in heart rate followed by a steady decrease in body temperature from about 38.5 °C to 31.5 °C, at ambient temperature of 22 °C-23 °C. The hypothermic state may continue on average for 16-17 h with the subsequent spontaneous return of heart rate and body temperature to the initial values. In the open field test at torpor the motility, rearing and grooming were suppressed but 4-8 days later they were restored.
Suspended animation states, including natural hibernation or pharmacologically induced synthetic torpor are of special attention of medicine, since it may improve survival rate after cardiac arrest, brain hemorrhage and ischemia, and during long-term space traveling. The suggested here multi-targeting strategy made possible to develop the pharmacological composition able, after a single intravenous injection, to initiate long, stable and reversible hypothermia and torpor at room temperature. After the torpor, animals were able to spontaneously restore both physiological parameters, and behavioral reactions.


Pericyazine for schizophrenia

Hosam E Matar, Muhammad Qutayba Almerie, Samer Makhoul, Jun Xia, Pamela Humphreys
PMID: 24825770   DOI: 10.1002/14651858.CD007479.pub2

Abstract

Pericyazine is a 3-cyano-10 (3-4'-hydroxypiperidinopropyl) phenothiazine. It is overall pharmacologically similar with chlorpromazine, though particularly sedating. Dopamine receptor subtype analysis has not been performed for pericyazine, but the drug appears to induce greater noradrenergic than dopaminergic blockade. Compared to chlorpromazine, pericyazine reportedly has more potent antiemetic, antiserotonin, and anticholinergic activity.
To evaluate the clinical effects and safety of pericyazine in comparison with placebo, typical and atypical antipsychotic agents and standard care for people with schizophrenia.
We searched the Cochrane Schizophrenia Group Trials Register (February 2013) which is based on regular searches of CINAHL, EMBASE, MEDLINE and PsycINFO. We inspected references of all identified studies for further trials.
All relevant randomised controlled trials focusing on pericyazine for schizophrenia and other types of schizophrenia-like psychoses (schizophreniform and schizoaffective disorders). We excluded quasi-randomised trials.
Data were extracted independently from included papers by at least two review authors. Risk ratios (RR) and 95% confidence intervals (CI) of homogeneous dichotomous data were calculated. We assessed risk of bias for included studies and used GRADE to judge quality of evidence.
We could only include five studies conducted between 1965 and 1980. Most of the included studies did not report details of randomisation, allocation concealment, details of blinding and we could not assess the impact of attrition due to poor reporting.For the primary outcome of Global state - not improved, the confidence interval was compatible with a small benefit and increased risk of not improving with pericyazine compared with typical antipsychotics (2 RCTs, n = 122, RR 1.24 CI 0.93 to 1.66, very low quality of evidence) or atypical antipsychotics (1 RCT, n = 93, RR 0.97 CI 0.67 to 1.42, very low quality of evidence).When compared with typical antipsychotics relapse was only experienced by one person taking pericyazine (1 RCT, n = 80, RR 2.59 CI 0.11 to 61.75, very low quality of evidence).Pericyazine was associated with more extrapyramidal side effects than typical antipsychotics (3 RCTs, n = 163, RR 0.52 CI 0.34 to 0.80, very low quality of evidence) and atypical antipsychotics (1 RCT, n = 93, RR 2.69 CI 1.35 to 5.36, very low quality of evidence).The estimated risk of leaving the study early for specific reasons was imprecise for the comparisons of pericyazine with typical antipsychotics (2 RCTs, n = 71, RR 0.46 CI 0.11 to 1.90, very low quality of evidence), and with atypical antipsychotics (1 RCT, n = 93, RR 0.13 CI 0.01 to 2.42, very low quality of evidence).
On the basis of very low quality evidence we are unable to determine the effects of pericyazine in comparison with typical or atypical antipsychotics for the treatment of schizophrenia. However, there is some evidence that pericyazine may be associated with a higher incidence of extrapyramidal side effects than other antipsychotics, and again this was judged to be very low quality evidence. Large, robust studies are still needed before any firm conclusions can be drawn.


Fifteen-year experience and outcomes of pericardiectomy for constrictive pericarditis

Dimitrios Avgerinos, Yuri Rabitnokov, Berhane Worku, Siyamek Neragi-Miandoab, Leonard N Girardi
PMID: 24750218   DOI: 10.1111/jocs.12344

Abstract

Constrictive pericarditis has multiple etiologies and can lead to disabling symptoms and severe heart failure with poor quality of life. Surgical pericardiectomy is the cornerstone of management. All patients undergoing pericardiectomy at our institution were reviewed with the goal of analyzing preoperative and intraoperative factors that may be associated with long-term outcomes.
A retrospective review of our cardiac surgery database identified all patients who underwent pericardiectomy for constrictive pericarditis between 1997 and 2012. Demographic, comorbidity, operative, and outcome data were analyzed.
Thirty-six patients underwent pericardiectomy for constrictive pericarditis over 15 years. Etiologies included idiopathic (n = 20, 55.6%), postoperative (n = 11, 30.5%), postradiation (n = 3, 8.3%), and tuberculosis (n = 2, 5.6%). Total pericardiectomy was performed in 35 patients. The average preoperative cardiac index was 2.6 L/min/m(2) with a significant increase to 3.1 L/min/m(2) noted in the immediate postoperative period (p = 0.03). There were no perioperative mortalities. The 1-year, 5-year, 10-year, and 15-year survival rates were 97.2%, 94.6%, 86.5%, and 78.3%, respectively. On multivariate analysis, preoperative heart failure (hazard ratio 2.2, p = 0.06), elevated preoperative total bilirubin (>2.7 mg/dL, hazard ratio 6.8, p = 0.02), and elevated creatinine (>1.4 mg/dL, hazard ratio 3.1, p = 0.05) were risk factors for increased long-term mortality. Kaplan-Meier survival analysis showed a significant decrease in overall survival associated with postradiation etiology (p = 0.05).
Pericardiectomy can be performed with low mortality and immediate improvement in hemodynamics. Those patients with compromised cardiac output, abnormal hepatic or renal function, or with previous radiation therapy have reduced long-term survival.


Incompatibility between propericiazine oral solution and tea-based drink

Hirohito Ikeda, Erika Tsuji, Tomonori Matsubara, Miho Yukawa, Masao Fujisawa, Eiji Yukawa, Hatsumi Aki
PMID: 22976331   DOI: 10.1248/cpb.c12-00116

Abstract

Here, we studied the incompatibility between an oral solution of propericiazine (PCZ), an antipsychotic drug, and various commercially available bottled tea-based drinks. When 0.5 mL of the PCZ oral solution (10 mg/mL) was mixed with 16.5 mL of a tea-based drink (such as green tea, oolong tea, and black tea), the residual PCZ content declined to approximately 50% in some mixed solutions. After mixing with other tea-based drinks, the residual PCZ content declined to approximately 30%, while in others, it changed very little. The residual PCZ content declined immediately after mixing with tea-based drinks, but the rate remained almost unchanged for the next 24 h. Furthermore, the pH of the mixture increased to 4.5-5.1 after the oral solution of PCZ (original pH 3.8) was diluted with various tea-based drinks. Afterwards, the pH did not change for 24 h. The mixture became cloudy immediately after diluting PCZ oral solution with tea-based drinks, and the insoluble substance gradually precipitated. In order to elucidate factors responsible for the decline in the content of PCZ, a (-)-epigallocatechin gallate solution, which is a main ingredient of green tea polyphenol, was mixed with the PCZ oral solution. After mixing, the residual PCZ content declined to approximately 60-75%. On the other hand, the content of PCZ did not decline when a (-)-epigallocatechin solution was mixed with the PCZ oral solution. The results from this study demonstrated that PCZ content was reduced after dilution in tea-based drinks because of the interaction between PCZ and polyphenol with a galloyl group in tea-based drinks.


All is not lost: utilizing continuous remote ILR monitoring to diagnose syncope

Paul S G Hong, Rick A Veasey, Neil Sulke
PMID: 20132509   DOI: 10.1111/j.1540-8159.2009.02662.x

Abstract

A 63-year-old man with frequent unexplained syncope was implanted with a second generation remotely monitored implantable loop recorder for continuous electrocardiogram (ECG) monitoring. He had a subsequent syncopal episode and despite accidental destruction of his patient activator, vital ECG data from the event were transmitted wirelessly, enabling a cardiac arrhythmia to be excluded. This case highlights the benefit of remote monitoring in syncope assessment, as well as a transmission system that ensures prompt analysis of the ECG data and therefore rapid optimal patient management.


[A current view on the history of atypical antipsychotics]

D S Danilov
PMID: 28638038   DOI: 10.17116/jnevro20171175185-93

Abstract

Based on the analysis of the original literature, the author for the first time systemizes the data on the story of atypical antipsychotic drugs. The history of introduction of the first atypical neuroleptics - clozapine and sulpiride, which launched the dichotomic development of psychopharmacology of atypical antipsychotics, is described. Historical facts on the introduction into practice of different sulpiride- and clozapine-like neuroleptics as well as the relationship of their history with the elaboration of dopamine and serotonin hypotheses of mechanisms of action of antipsychotics are presented. The author analyzes the efficacy and tolerability of treatment with different atypical neuroleptics. An importance of evidence-based medicine principles in the history of atypical antipsychotics is described. A significance of the history of some atypical and typical (pericyazine) neuroleptics in the evolution of conceptions on the validity of evidence-based medicine in psychiatry is evaluated. Main stages in the history of typical and atypical antipsychotics are determined.


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